molecular formula C19H18ClN3O4 B2932956 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894026-85-8

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2932956
CAS No.: 894026-85-8
M. Wt: 387.82
InChI Key: PMRHHLFWZAKGPE-UHFFFAOYSA-N
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Description

This urea derivative features a benzodioxole moiety linked via a methylene group to one urea nitrogen, while the other nitrogen is attached to a pyrrolidin-3-yl ring substituted with a 4-chlorophenyl group at position 1 and a ketone at position 4.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c20-13-2-4-15(5-3-13)23-10-14(8-18(23)24)22-19(25)21-9-12-1-6-16-17(7-12)27-11-26-16/h1-7,14H,8-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRHHLFWZAKGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and structural characteristics based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure comprising several pharmacologically relevant moieties:

  • Benzo[d][1,3]dioxole : Known for its role in various biological activities.
  • Pyrrolidine : Associated with neuroactive and analgesic properties.
  • Urea linkage : Often found in bioactive compounds, contributing to their pharmacological profiles.

Molecular Formula and Weight

  • Molecular Formula : C_{19}H_{20}ClN_{3}O_{4}
  • Molecular Weight : 385.83 g/mol

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it was tested against:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

The Minimum Inhibitory Concentration (MIC) values were found to range from 31.25 to 62.5 μg/mL for different strains, indicating moderate to strong antibacterial properties .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects. Notably, it displayed strong inhibition against:

  • Acetylcholinesterase (AChE) : Implicated in neurodegenerative disorders.
  • Urease : Important for the treatment of urinary tract infections.

The IC50 values for urease inhibition were reported as low as 2.14±0.003 μM, showcasing its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the benzo[d][1,3]dioxole moiety is believed to enhance its interaction with biological targets due to π–π stacking and hydrogen bonding capabilities. Additionally, variations in substituents on the pyrrolidine ring can significantly affect its potency and selectivity against different enzymes and pathogens .

Study 1: Antibacterial Efficacy

In a controlled study, the compound was assessed for its antibacterial efficacy using standard protocols. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a pronounced effect on Staphylococcus aureus. The study concluded that modifications to the urea group could further enhance antimicrobial potency .

Study 2: Enzyme Inhibition Analysis

Another study focused on the enzyme inhibition properties of the compound. Various derivatives were synthesized and tested against AChE and urease. The findings suggested that the introduction of electron-withdrawing groups on the aromatic rings significantly improved inhibitory activity, making this compound a candidate for further development in treating conditions related to enzyme dysregulation .

Summary of Findings

Biological ActivityObserved EffectMIC/IC50 Value
AntimicrobialModerate to strong activity against S. aureus and E. coli31.25 - 62.5 μg/mL
AChE InhibitionStrong inhibition observedLow IC50 values (specific values vary by derivative)
Urease InhibitionSignificant inhibitionIC50 = 2.14±0.003 μM

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidinone ring and benzodioxole group are susceptible to oxidation under specific conditions:

Reagent Conditions Products References
Potassium permanganateAcidic aqueous mediumCleavage of benzodioxole to catechol derivatives; pyrrolidinone ring oxidation to dicarboxylic acid
OzoneDichloromethane, −78°COzonolysis of aromatic rings, forming diketones or carboxylic acids

Oxidation typically disrupts the benzodioxole ring system, generating intermediates like catechol derivatives, which may further oxidize to quinones under prolonged exposure.

Reduction Reactions

The urea group and chlorophenyl substituent participate in reduction pathways:

Reagent Conditions Products References
Hydrogen gas + Pd/CEthanol, 50°C, 3 atmReduction of urea to amine; dechlorination of 4-chlorophenyl to phenyl
Sodium borohydrideMethanol, RTPartial reduction of pyrrolidinone carbonyl to alcohol

Catalytic hydrogenation removes the chlorine atom from the 4-chlorophenyl group, forming a phenyl derivative . The urea linkage may also reduce to form a biuret or amine structure.

Substitution Reactions

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS):

Reagent Conditions Products References
Sodium methoxideMethanol, refluxReplacement of chlorine with methoxy group
AmmoniaEthanol, 100°CFormation of 4-aminophenyl derivative

The electron-withdrawing nature of the chlorine atom activates the phenyl ring for substitution, particularly under basic conditions.

Hydrolysis and Stability

The compound exhibits pH-dependent hydrolysis:

Condition Behavior References
Acidic (HCl, pH < 3)Cleavage of urea bond to form benzodioxole-methylamine and pyrrolidinone
Alkaline (NaOH, pH > 10)Degradation of pyrrolidinone to γ-aminobutyric acid derivatives
Neutral aqueous solutionStable at room temperature for >24 hours

Hydrolysis pathways are critical for understanding its degradation profile in biological systems.

Comparative Reactivity with Analogues

Reactivity differences between chloro-, fluoro-, and bromophenyl derivatives:

Substituent Reactivity Trend Key Observations
4-ClHigh NAS activity due to strong electron-withdrawing effectFaster substitution rates compared to Br/F analogues
4-FModerate NAS activity; enhanced metabolic stabilityResistance to enzymatic dehalogenation
4-BrLower NAS activity but higher propensity for Suzuki couplingUseful for cross-coupling reactions

The 4-chloro derivative’s reactivity makes it preferable for synthetic modifications compared to halogenated analogues .

Photochemical Reactivity

Exposure to UV light induces structural changes:

Condition Outcome References
UV light (254 nm)Cleavage of benzodioxole ring to form quinone structures
Visible light (450 nm)No significant degradation observed

Key Research Findings

  • Synthetic Utility : The 4-chlorophenyl group serves as a versatile handle for further functionalization via cross-coupling or substitution .
  • Stability Limitations : Acidic or oxidative environments degrade the compound, necessitating careful storage and handling.
  • Biological Implications : Hydrolysis products may contribute to off-target effects in pharmacological studies.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural differences and molecular properties of the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents
Target: 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea C19H17ClN3O4* ~378.8* 4-Chlorophenyl, benzodioxolylmethyl
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea C20H21N3O4 367.4 p-Tolyl (methyl-substituted phenyl)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea C17H17N3O4S 359.4 Thiophen-2-yl
3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]urea Not provided Not provided 2,3-Dihydrobenzodioxinylmethyl

*Estimated based on structural similarity to .

Key Observations :

  • Substituent Effects: The target compound’s 4-chlorophenyl group is electron-withdrawing, which may enhance binding affinity to hydrophobic pockets in biological targets compared to the electron-donating p-tolyl group in .
  • Molecular Weight : The target compound (~378.8 g/mol) is heavier than (367.4 g/mol) and (359.4 g/mol), primarily due to the chlorine atom and benzodioxole moiety.

Spectroscopic Characterization

  • NMR and UV Spectroscopy : While specific data for the target compound are unavailable, analogues like and are characterized using 1H-NMR and 13C-NMR. The 4-chlorophenyl group in the target compound would produce distinct aromatic proton shifts (~7.3–7.5 ppm) compared to p-tolyl (~6.9–7.2 ppm) or thiophene (~7.0–7.5 ppm) .

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